N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropane ring, a methoxyphenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the final cyclopropanecarboxamide moiety is formed through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the oxadiazole ring produces amine derivatives .
Scientific Research Applications
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities with the methoxyphenyl group and heterocyclic ring.
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: Contains a methoxyphenyl group and a different heterocyclic ring.
Uniqueness
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-12(8-10-16)17-21-19(25-22-17)14-3-2-4-15(11-14)20-18(23)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVNTDWIUAZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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